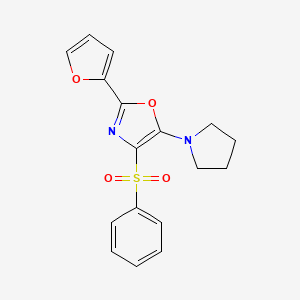

2-(2-Furyl)-4-(phenylsulfonyl)-5-pyrrolidinyl-1,3-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

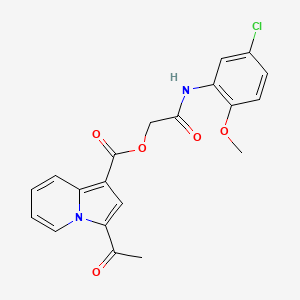

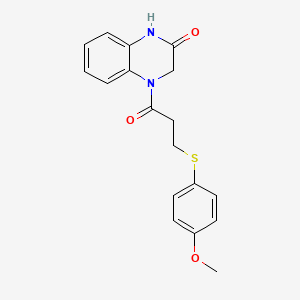

The compound is a complex organic molecule that contains several functional groups including a furyl group (a furan ring), a phenylsulfonyl group (a benzene ring bonded to a sulfonyl group), a pyrrolidinyl group (a pyrrolidine ring), and an oxazole ring .

Synthesis Analysis

While the exact synthesis of this compound is not documented, similar compounds are often synthesized through various organic reactions. For example, functionalized (2-furyl)-2-pyrrolidines can be synthesized through a cascade reaction of enynal-derived zinc carbenoids with β-arylaminoketones .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The compound, due to its complex nature, could potentially undergo a variety of chemical reactions depending on the conditions. The presence of the oxazole ring, for example, could make it reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications

Synthesis and Chemical Properties

One of the primary scientific applications of 2-(2-Furyl)-4-(phenylsulfonyl)-5-pyrrolidinyl-1,3-oxazole and related compounds involves their synthesis and exploration of their chemical properties. These compounds are part of a broader class of heterocyclic compounds known for their varied biological and chemical activities. For instance, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole has been shown to provide a reactive C-5 carbanion that can engage with a range of electrophiles, leading to the synthesis of 2,5-disubstituted-1,3-oxazoles. This process is significant for the development of cross-coupling reactions and the synthesis of complex molecules (David R. Williams & Liangfeng Fu, 2010).

Biological Activities

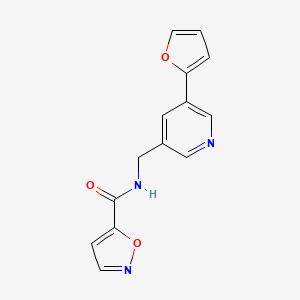

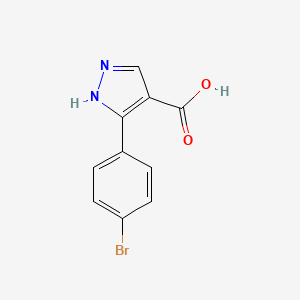

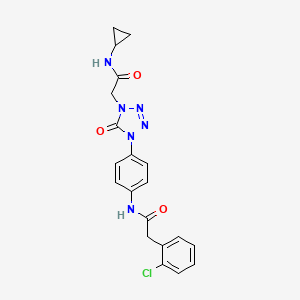

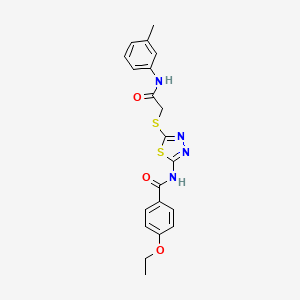

Beyond their chemical properties, derivatives of 2-(2-Furyl)-4-(phenylsulfonyl)-5-pyrrolidinyl-1,3-oxazole exhibit a range of biological activities. For example, certain 1,2,4-triazole derivatives synthesized from precursors related to the compound have demonstrated significant antimicrobial activity. These compounds serve as surface active agents and offer a path toward the development of new antimicrobial agents (R. El-Sayed, 2006).

Antifungal and Anticancer Potential

Another critical area of research involves the synthesis and biological evaluation of new compounds with potential antifungal and anticancer activities. Novel compounds synthesized with the furyl and pyrrolidinyl moiety have shown varying degrees of antifungal activity against strains such as Microsporum gypseum and Candida albicans. These findings highlight the potential of these compounds in developing new antifungal therapies (Nalan Terzioğlu Klip et al., 2010). Similarly, a series of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles were synthesized and exhibited significant growth inhibitory and cytostatic activities against cancer cell lines, underscoring their potential as scaffolds for anticancer drug development (M. Kachaeva et al., 2018).

Future Directions

properties

IUPAC Name |

4-(benzenesulfonyl)-2-(furan-2-yl)-5-pyrrolidin-1-yl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-24(21,13-7-2-1-3-8-13)16-17(19-10-4-5-11-19)23-15(18-16)14-9-6-12-22-14/h1-3,6-9,12H,4-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMJXDKJFMVLIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furyl)-4-(phenylsulfonyl)-5-pyrrolidinyl-1,3-oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2896693.png)

![2-methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2896704.png)

![6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B2896706.png)

![2-[[1-(2-Pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2896707.png)

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid](/img/structure/B2896708.png)